2-Ethylbenzoyl chloride
Overview
Description
2-Ethylbenzoyl chloride is an organic compound with the molecular formula C9H9ClO. It is a derivative of benzoyl chloride and is primarily used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.
Scientific Research Applications
2-Ethylbenzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Safety and Hazards
2-Ethylbenzoyl chloride is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of ethylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, this compound is produced by the chlorination of 2-ethylbenzoic acid using thionyl chloride or phosphorus trichloride. This method is preferred due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethylbenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reacts with water to form 2-ethylbenzoic acid and hydrochloric acid.
Reduction: Can be reduced to 2-ethylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride.
Reduction: Performed under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
2-Ethylbenzoic Acid: Formed from hydrolysis.
2-Ethylbenzyl Alcohol: Formed from reduction.
Mechanism of Action
The mechanism of action of 2-Ethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: Similar structure but lacks the ethyl group.
4-Chlorobenzoyl Chloride: Contains a chlorine substituent instead of an ethyl group.
3,5-Bis(trifluoromethyl)benzoyl Chloride: Contains trifluoromethyl groups instead of an ethyl group.
Uniqueness
2-Ethylbenzoyl chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds where the ethyl group plays a crucial role in the desired chemical or biological activity .
Properties
IUPAC Name |
2-ethylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGFNNXYKMSCCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624769 | |
Record name | 2-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76118-05-3 | |
Record name | 2-Ethylbenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76118-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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